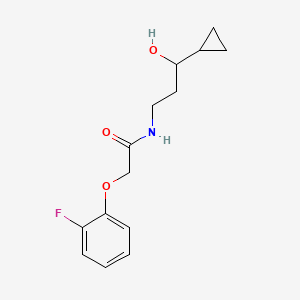

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, also known as CPFPX, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes.

Applications De Recherche Scientifique

Chemoselective Acetylation in Antimalarial Drug Synthesis

One study highlights the chemoselective monoacetylation of amino groups, specifically in the context of synthesizing intermediates for antimalarial drugs. This process involves catalysis with Novozym 435 and explores various acyl donors for optimal results, demonstrating the importance of selecting the right conditions for achieving desired outcomes in drug synthesis (Magadum & Yadav, 2018).

Metabolic Pathways and Drug Metabolism

Another aspect of research examines the conversion of acetaminophen into bioactive metabolites, such as N-arachidonoylphenolamine (AM404), through fatty acid amide hydrolase-dependent arachidonic acid conjugation. This process, occurring in the nervous system, suggests complex metabolic pathways that convert common pharmaceuticals into compounds with significant biological activity, highlighting the intricate interplay between drug metabolism and physiological effects (Högestätt et al., 2005).

Environmental Impact of Pharmaceutical Compounds

Research on the environmental impact of pharmaceuticals, such as the cyto-genotoxicity of paracetamol on aquatic organisms, points to the broader ecological considerations of drug synthesis and disposal. This study underscores the importance of evaluating the environmental consequences of widespread drug use, emphasizing the need for sustainable practices in pharmaceutical development (Parolini et al., 2010).

Synthesis and Evaluation of Novel Compounds

The synthesis and biological evaluation of novel compounds for potential therapeutic applications, including anticancer and anti-inflammatory activities, is a key area of research. Studies like the development of N-phenoxypropylacetamide derivatives for antiulcer activity illustrate the ongoing efforts to create more effective and safer therapeutic agents through chemical innovation (Ueda et al., 1990).

Advanced Oxidation Chemistry

Exploring the advanced oxidation chemistry of pharmaceuticals, such as paracetamol, provides insights into degradation pathways and the formation of breakdown products. This research is crucial for understanding the environmental fate of drugs and developing strategies for mitigating their impact (Vogna et al., 2002).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c15-11-3-1-2-4-13(11)19-9-14(18)16-8-7-12(17)10-5-6-10/h1-4,10,12,17H,5-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVTYTKBXVOWNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)COC2=CC=CC=C2F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)

![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)

![N-(2-methoxybenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2599352.png)

![N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2599354.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2599366.png)

![4,6-Dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2599369.png)